

Application Notes and Protocols for Live-Cell Imaging of Caspase-3 Activity

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Compound of Interest

Compound Name: *Z-Tpe-2devd*

Cat. No.: *B15554364*

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Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of peptide-based probes for real-time imaging of caspase-3 activity in live cells. Caspase-3 is a key effector caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death.[1][2][3] Live-cell imaging of caspase-3 activity allows for the dynamic monitoring of apoptosis in response to various stimuli, providing valuable insights for basic research and therapeutic development.

The protocols and principles described herein are broadly applicable to a range of commercially available probes that utilize the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[1][4] While the specific probe "**Z-Tpe-2devd**" was not identified in our literature search, the methodologies detailed below are based on the well-established principles of DEVD-based caspase-3 sensors.

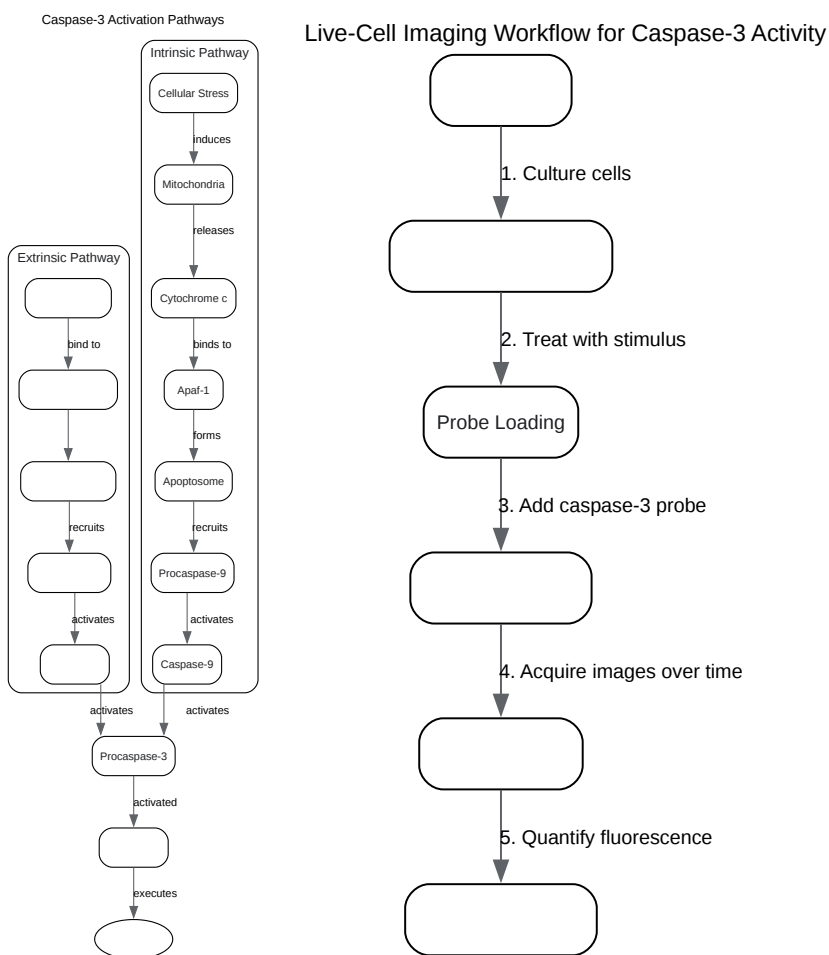
Principle of Detection

The majority of commercially available live-cell caspase-3 activity probes are based on the DEVD peptide sequence.[4][5] These probes typically consist of a fluorophore or a luminogenic substrate conjugated to the DEVD peptide. In their uncleaved state, the probes are either non-fluorescent or emit at a specific wavelength. Upon the induction of apoptosis, activated caspase-3 cleaves the DEVD sequence, leading to a detectable change in the optical properties of the probe.[5][6]

One common mechanism involves a fluorogenic DNA dye attached to the DEVD peptide.^{[5][6]} This non-fluorescent substrate can cross the cell membrane. Once inside an apoptotic cell, caspase-3 cleaves the DEVD moiety, releasing the high-affinity DNA dye which then stains the nucleus, producing a bright fluorescent signal.^[6] Another approach utilizes Förster Resonance Energy Transfer (FRET), where two different fluorescent proteins are linked by the DEVD sequence.^{[7][8]} Cleavage of the linker by caspase-3 separates the FRET pair, resulting in a change in the fluorescence emission spectrum.^{[7][8]} Bioluminescent methods also exist, where cleavage of a Z-DEVD-aminoluciferin substrate by caspase-3 releases aminoluciferin, which generates light in the presence of luciferase.^[9]

Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is a central executioner caspase that can be activated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.^[10] Both pathways converge on the activation of caspase-3, leading to the execution of apoptosis.^{[2][11]}



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